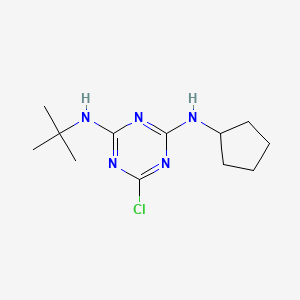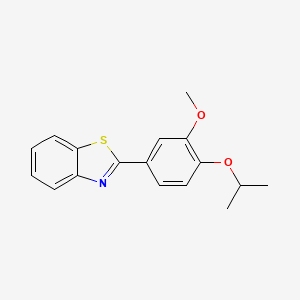
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as NSC 716970, is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and migration. This compound 716970 also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, this compound 716970 has been found to induce the expression of tumor suppressor genes, such as p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound 716970 has been found to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, a cellular antioxidant, in cancer cells. Moreover, this compound 716970 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound 716970 also inhibits the activity of COX-2, an enzyme that is involved in inflammation and cancer.
实验室实验的优点和局限性
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, this compound 716970 has been extensively studied for its anti-cancer activity, which makes it an attractive candidate for further research. However, this compound 716970 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Moreover, this compound 716970 has not been tested in clinical trials, which limits its potential for clinical use.
未来方向
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has several potential future directions for research. Firstly, further studies are needed to understand the pharmacokinetic and pharmacodynamic properties of this compound 716970. Secondly, the anti-cancer activity of this compound 716970 needs to be tested in animal models to determine its efficacy and toxicity. Thirdly, the mechanism of action of this compound 716970 needs to be elucidated further to identify its molecular targets. Finally, the potential of this compound 716970 for clinical use needs to be explored further.
合成方法
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 3-acetylphenol, which is then reacted with 4-hydroxycoumarin in the presence of a catalyst to obtain 4H-chromene-2-carbaldehyde. This intermediate is then reacted with an amine, such as methylamine or ethylamine, in the presence of a reducing agent to obtain this compound 716970.
科学研究应用
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound 716970 induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components. Moreover, this compound 716970 has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
属性
IUPAC Name |
N-(3-acetylphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11(20)12-5-4-6-13(9-12)19-18(22)17-10-15(21)14-7-2-3-8-16(14)23-17/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQFYZINVDLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)



![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)

![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)

![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)